

# The Discovery and Synthesis of Cyclobutanol: A Technical Guide

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### **Abstract**

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of **cyclobutanol**. It details the early synthetic methodologies, including the seminal work of Nikolai Demjanov, and provides contemporary, reliable experimental protocols. The physical, chemical, and spectroscopic properties of **cyclobutanol** are presented in detail, supported by tabulated data and spectral analysis. This document serves as an in-depth resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of this important cyclic alcohol.

### Introduction

**Cyclobutanol**, a four-membered cyclic alcohol, has been a subject of interest in organic chemistry for over a century. Its strained ring system imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide explores the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern chemical research.

## **History and Discovery**

The first synthesis of **cyclobutanol** is attributed to the Russian chemist Nikolai J. Demjanov and his student M. Lushnikov in 1903.[1][2] Their work on the reaction of primary amines with



nitrous acid led to the discovery of a ring expansion and contraction process, famously known as the Demjanov rearrangement.[1][2] When cyclobutylamine was treated with nitrous acid, a mixture of **cyclobutanol** and cyclopropylcarbinol was obtained.[3] This discovery was a significant milestone in the understanding of carbocation rearrangements in small ring systems.

Contemporaneously, Richard Willstätter was conducting pioneering research on the synthesis and properties of cyclobutane and its derivatives. In 1907, Willstätter reported the first synthesis of cyclobutane itself by the hydrogenation of cyclobutene. While he did not report a direct synthesis of **cyclobutanol** in his early works, his investigations into the chemistry of four-membered rings provided a crucial context for the study of compounds like **cyclobutanol**.

# **Physical and Chemical Properties**

**Cyclobutanol** is a colorless liquid at room temperature with a faint odor.[4] Its physical and spectroscopic properties are summarized in the tables below.

**Physical Properties of Cyclobutanol** 

Property	Value	Reference
Molecular Formula	C4H8O	[4]
Molar Mass	72.11 g/mol	[4]
Boiling Point	123 °C at 733 mmHg	[4]
Density	0.921 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.435	[4]

## **Spectroscopic Data**

The spectroscopic data for **cyclobutanol** are critical for its identification and characterization.

The <sup>1</sup>H NMR spectrum of **cyclobutanol** shows complex multiplets due to the puckered nature of the cyclobutane ring. The chemical shifts are as follows:



Proton	Chemical Shift (ppm)	Multiplicity
H-1 (CH-OH)	~4.3	m
H-2, H-4 (CH <sub>2</sub> )	~2.4	m
H-3 (CH <sub>2</sub> )	~1.7, ~1.5	m
ОН	variable	br s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The <sup>13</sup>C NMR spectrum of **cyclobutanol** exhibits three distinct signals corresponding to the three types of carbon atoms in the molecule.

Carbon	Chemical Shift (ppm)
C-1 (CH-OH)	67.8
C-2, C-4 (CH <sub>2</sub> )	31.5
C-3 (CH <sub>2</sub> )	12.9

The IR spectrum of **cyclobutanol** displays characteristic absorption bands for the hydroxyl and alkyl groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3350	O-H stretch (hydrogen- bonded)	Strong, Broad
~2970	C-H stretch (aliphatic)	Strong
~1070	C-O stretch	Strong

# **Key Synthetic Methodologies**



While the Demjanov rearrangement represents a historically significant synthesis of **cyclobutanol**, a more modern and reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol. A detailed protocol for this synthesis is provided below, adapted from Organic Syntheses.

# Synthesis of Cyclobutanol via Rearrangement of Cyclopropylcarbinol

This method provides a practical and scalable route to **cyclobutanol**.

#### Materials:

- Cyclopropylcarbinol
- Concentrated Hydrochloric Acid
- Water
- Sodium Hydroxide
- Sodium Bicarbonate
- Sodium Chloride
- Diethyl Ether
- · Anhydrous Sodium Sulfate

#### Procedure:

- A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.
- The reaction mixture is stirred and refluxed for 3 hours. **Cyclobutanol**, being only partially soluble in water, will separate as an oily layer.
- The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

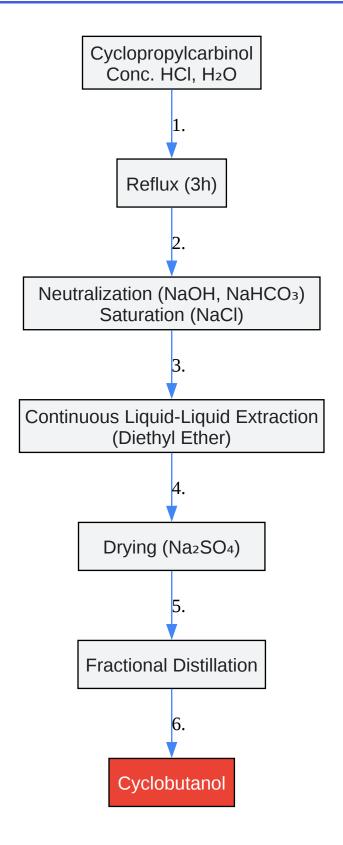






- To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.
- The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.
- The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
- The crude product is purified by fractional distillation to yield **cyclobutanol** (bp 122-124 °C).





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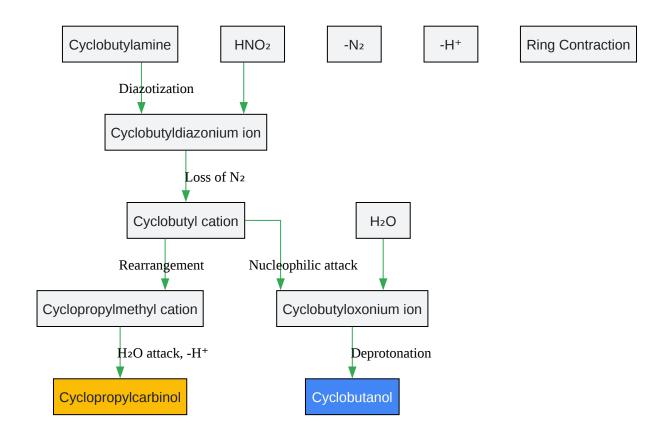
Figure 1. Experimental workflow for the synthesis of cyclobutanol from cyclopropylcarbinol.



## **Demjanov Rearrangement**

The historical synthesis of **cyclobutanol** involves the diazotization of cyclobutylamine with nitrous acid.

The reaction proceeds through the formation of an unstable diazonium salt, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation can then be trapped by water to form **cyclobutanol** or undergo a ring contraction to form cyclopropylcarbinol.



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